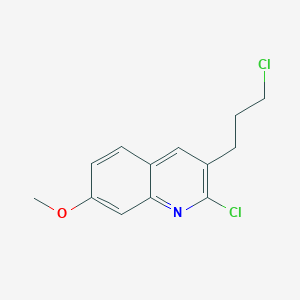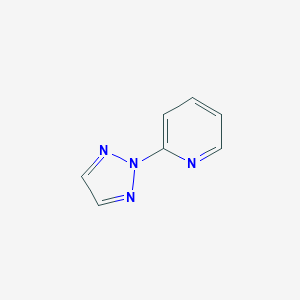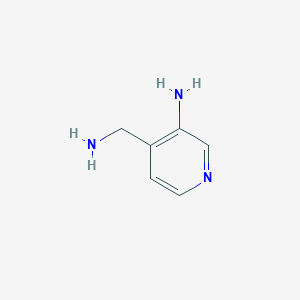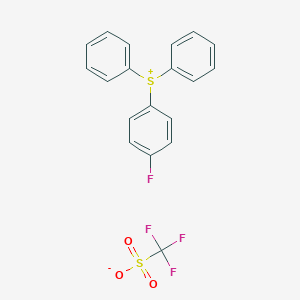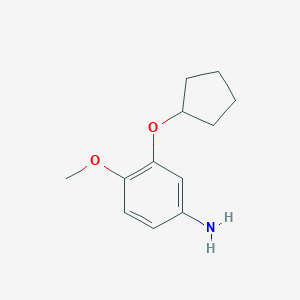
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- is a peptide compound that has gained attention in scientific research due to its potential applications in cancer treatment and diagnosis. This peptide is a derivative of bombesin, a neuropeptide that is found in the central nervous system and gastrointestinal tract of mammals. Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- involves binding to the GRPR, which is a G-protein-coupled receptor. Upon binding, the receptor activates various signaling pathways that lead to the proliferation, migration, and survival of cancer cells. By targeting this receptor, Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- can inhibit these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The peptide has also been shown to have low toxicity and high specificity for cancer cells. However, further studies are needed to determine the long-term effects and safety of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)-.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- in lab experiments include its high specificity for cancer cells, low toxicity, and potential for targeted drug delivery and imaging. The limitations include the need for further studies to determine its long-term effects and safety, as well as the potential for off-target effects.
Zukünftige Richtungen
For research on Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- include the development of more efficient synthesis methods and the optimization of labeling techniques for targeted drug delivery and imaging. Further studies are also needed to determine the long-term effects and safety of the peptide and to explore its potential applications in other areas, such as neurobiology and inflammation.
Synthesemethoden
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. The synthesis of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- involves the incorporation of various amino acids and modifications, such as tpi(6)-leu(13)-psi(CH2N)-tpi(14)-, which is a modification of the natural bombesin peptide.
Wissenschaftliche Forschungsanwendungen
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has been studied extensively for its potential applications in cancer treatment and diagnosis. The peptide has been shown to bind to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer, including prostate, breast, and lung cancer. This binding affinity can be utilized for targeted drug delivery and imaging of cancer cells. Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has also been studied for its potential use in radiotherapy, where it can be labeled with radioactive isotopes and used to selectively target cancer cells.
Eigenschaften
CAS-Nummer |
142824-94-0 |
|---|---|
Molekularformel |
C62H78N16O9 |
Molekulargewicht |
1191.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[1-(3-carbamoyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide |
InChI |
InChI=1S/C62H78N16O9/c1-32(2)20-37(29-78-30-51-42(24-52(78)56(64)81)40-14-8-11-17-45(40)73-51)71-49(22-36-26-65-31-69-36)61(86)76-54(80)28-68-62(87)55(33(3)4)77-57(82)34(5)70-60(85)48(21-35-25-66-43-15-9-6-12-38(35)43)75-58(83)46(18-19-53(63)79)74-59(84)47-23-41-39-13-7-10-16-44(39)72-50(41)27-67-47/h6-17,25-26,31-34,37,46-49,52,55,66-67,71-73H,18-24,27-30H2,1-5H3,(H2,63,79)(H2,64,81)(H,65,69)(H,68,87)(H,70,85)(H,74,84)(H,75,83)(H,77,82)(H,76,80,86)/t34-,37?,46-,47?,48-,49-,52?,55-/m0/s1 |
InChI-Schlüssel |
UTQOEYKHLSITGO-KETCIOGWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)NC(CC(C)C)CN2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89 |
SMILES |
CC(C)CC(CN1CC2=C(CC1C(=O)N)C3=CC=CC=C3N2)NC(CC4=CN=CN4)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89 |
Kanonische SMILES |
CC(C)CC(CN1CC2=C(CC1C(=O)N)C3=CC=CC=C3N2)NC(CC4=CN=CN4)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89 |
Synonyme |
ombesin(6-14), Tpi(6)-Leu(13)-psi(CH2N)-Tpi(14)- RC 3440 RC-3440 Tpi(6)-Leu(13)-psi(CH2N)-Tpi(14)-bombesin (6-14) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



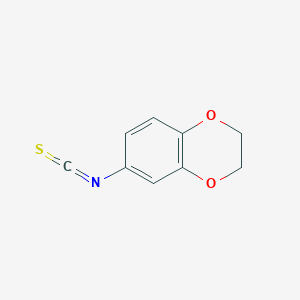
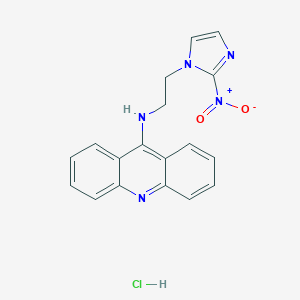
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)
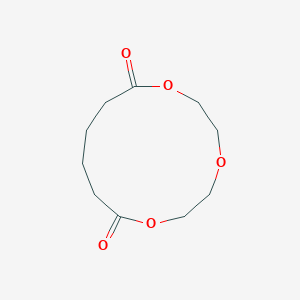
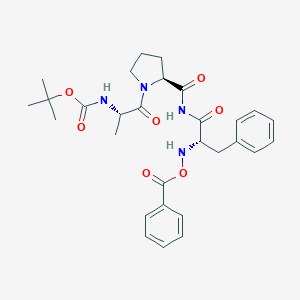
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
